An In-Depth Technical Guide to the Synthesis and Characterization of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol
An In-Depth Technical Guide to the Synthesis and Characterization of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol
Executive Summary: This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of the heterocyclic building block, (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol. The pyrazole scaffold is a privileged structure in medicinal chemistry, and this specific functionalized derivative serves as a valuable intermediate for the development of novel therapeutic agents and other advanced materials.[1][2][3] This document outlines a robust and reproducible synthetic strategy, details the necessary analytical techniques for structural confirmation and purity assessment, and explains the scientific rationale behind the chosen methodologies. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[2][4] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.[2] Numerous blockbuster drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, feature a pyrazole core, highlighting its therapeutic importance.[4]
The compound (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS No. 915707-65-2) is a particularly useful synthetic intermediate.[5][] It possesses three key points for chemical modification:
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The bromo substituent at the 4-position is ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of carbon and heteroatom substituents.
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The primary alcohol (methanol group) at the 3-position can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or halides for further derivatization.
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The N-methyl group provides metabolic stability and influences the molecule's solubility and conformational properties.
This guide details a common and efficient pathway to this versatile building block, starting from a commercially available precursor.
Retrosynthetic Analysis and Synthetic Strategy
The most direct and logical approach to synthesizing (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol involves the functional group transformation of a more oxidized precursor. A common and effective strategy is the reduction of the corresponding aldehyde, 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde. This precursor is accessible through various established heterocyclic chemistry methods.
Retrosynthetic Pathway:
Caption: Retrosynthetic analysis of the target molecule.
This strategy is advantageous due to the high efficiency and selectivity of modern reducing agents, which can cleanly convert the aldehyde to an alcohol without affecting the pyrazole ring or the bromo substituent.
Detailed Synthetic Protocol
This section provides a step-by-step procedure for the synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol via the reduction of its corresponding carbaldehyde.
Step 1: Reduction of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde
The core of the synthesis is the reduction of the aldehyde functional group. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild, selective, and cost-effective reducing agent that is easy to handle in a standard laboratory setting. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically react with other potentially sensitive functional groups and any excess can be safely quenched with water. The reaction is usually performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
Experimental Workflow:
Caption: Experimental workflow for the synthesis.
Procedure:
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Reaction Setup: To a solution of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq.) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.
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Reduction: While stirring, add sodium borohydride (NaBH₄, approx. 1.1-1.5 eq.) portion-wise over 10-15 minutes. The portion-wise addition helps to control any exotherm and gas evolution.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
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Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow addition of water.
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Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Isolation
The crude product is typically purified by flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is generally effective at separating the desired alcohol from non-polar impurities and baseline material. The fractions containing the product, as identified by TLC, are combined and concentrated to yield the pure (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, usually as a white to off-white solid.
Comprehensive Characterization
To confirm the identity and assess the purity of the synthesized compound, a combination of spectroscopic and physical methods is required.
Physical Properties:
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Appearance: White to off-white solid.
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Melting Point: Approximately 94°C.[5]
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Molecular Formula: C₅H₇BrN₂O.[5]
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Molecular Weight: 191.03 g/mol .[5]
Spectroscopic Data:
The primary methods for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, the expected signals are:
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A singlet for the pyrazole ring proton (H5).
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A singlet for the N-methyl (N-CH₃) protons.
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A doublet or broad singlet for the methylene (CH₂OH) protons.
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A triplet or broad singlet for the hydroxyl (OH) proton, which may exchange with D₂O.
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¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments. Expected signals would correspond to:
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The two aromatic carbons of the pyrazole ring (C3 and C5).
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The brominated carbon of the pyrazole ring (C4).
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The N-methyl carbon (N-CH₃).
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The methylene carbon (CH₂OH).
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes).
Data Summary Table:
| Analysis Type | Parameter | Expected Value / Observation |
| Physical | Appearance | White to off-white solid |
| Melting Point | ~94 °C[5] | |
| Formula | Molecular Formula | C₅H₇BrN₂O[5] |
| Molecular Weight | 191.03 g/mol [5] | |
| ¹H NMR | N-CH₃ | Singlet, ~3.8 ppm |
| CH₂OH | Singlet/D, ~4.6 ppm | |
| Pyrazole H5 | Singlet, ~7.5 ppm | |
| OH | Broad Singlet (variable) | |
| ¹³C NMR | N-CH₃ | ~37 ppm |
| CH₂OH | ~58 ppm | |
| Pyrazole C4 | ~95 ppm (C-Br) | |
| Pyrazole C5 | ~128 ppm | |
| Pyrazole C3 | ~145 ppm (C-CH₂OH) | |
| Mass Spec | [M+H]⁺ | 191/193 (characteristic Br isotope pattern) |
(Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The values provided are typical for CDCl₃ or DMSO-d₆ solutions.)
Safety and Handling
Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the reagents used for specific handling and disposal information. Sodium borohydride reacts with water to produce flammable hydrogen gas; it should be handled and quenched with care.
Conclusion
This guide has detailed a reliable and efficient method for the synthesis and characterization of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol. The procedure, based on the reduction of the corresponding aldehyde, is scalable and utilizes common laboratory reagents. The provided characterization data serves as a benchmark for confirming the successful synthesis of this versatile building block, which is of significant interest to the medicinal chemistry and drug development communities for the construction of more complex and biologically active molecules.
References
- Smolecule. (2023, November 23). 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde.
- Arbačiauskienė, E., et al. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
- Life Chemicals. (2019, September 17). Functionalized Pyrazoles For Drug Discovery.
- Alfa Chemistry. (n.d.). CAS 915707-65-2 (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.
- New Journal of Chemistry. (n.d.). Supporting Information.
- Gomes, P. A. C., et al. (2021, March 5). Access and modulation of substituted 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles. Royal Society of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.
- BLDpharm. (n.d.). 915707-65-2|(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.
- ChemicalBook. (n.d.). (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol Chemical Properties.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
- Pathak, T. P., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
Figure 1: The proposed structure of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol with standard IUPAC numbering for NMR analysis.
